![molecular formula C11H15NS B14329354 N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline CAS No. 111515-19-6](/img/structure/B14329354.png)
N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline is an organic compound with the molecular formula C10H13NS. This compound is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and the prop-1-en-1-yl group is substituted with a methylsulfanyl group. It is a colorless to pale yellow liquid with a characteristic odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline typically involves the reaction of N-methylaniline with a suitable alkylating agent. One common method is the alkylation of N-methylaniline with 1-chloroprop-1-ene in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are passed over a catalyst bed at controlled temperatures and pressures. The use of catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al2O3) can enhance the reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylaniline: A simpler derivative of aniline with a methyl group attached to the nitrogen.
N-Methyl-N-[1-(methylsulfanyl)vinyl]aniline: A similar compound with a vinyl group instead of a prop-1-en-1-yl group.
N-Methyl-N-[1-(methylsulfanyl)ethyl]aniline: A compound with an ethyl group instead of a prop-1-en-1-yl group.
Uniqueness
N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature allows the compound to participate in specific chemical reactions and exhibit unique biological activities compared to its simpler analogs.
Eigenschaften
CAS-Nummer |
111515-19-6 |
|---|---|
Molekularformel |
C11H15NS |
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
N-methyl-N-(1-methylsulfanylprop-1-enyl)aniline |
InChI |
InChI=1S/C11H15NS/c1-4-11(13-3)12(2)10-8-6-5-7-9-10/h4-9H,1-3H3 |
InChI-Schlüssel |
SKNREKCQAFUPQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(N(C)C1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


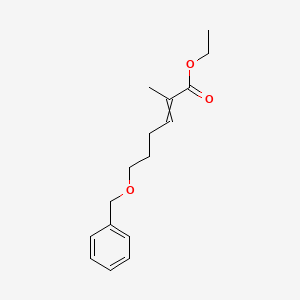

![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
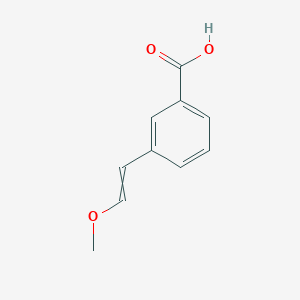
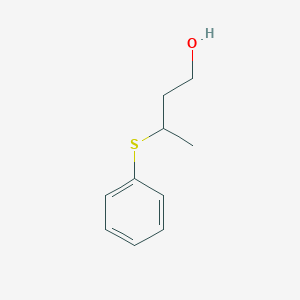
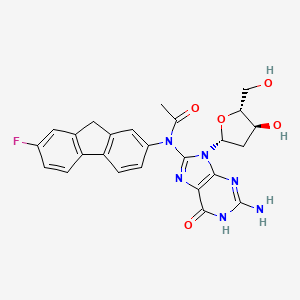
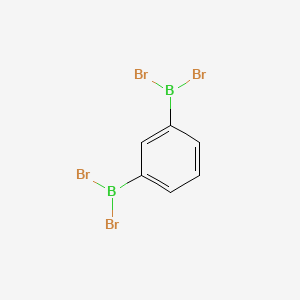

phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
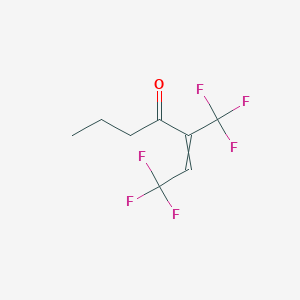
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
